N-(cyclopentylmethyl)-2,2-dimethoxyethanamine
Description
Properties
IUPAC Name |
N-(cyclopentylmethyl)-2,2-dimethoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-7-9-5-3-4-6-9/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZSPALDAICBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1CCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylmethyl)-2,2-dimethoxyethanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Reaction with Carbonyl Compounds
The amine reacts with carbonyl groups to form Schiff bases or undergo Mannich-type reactions :
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Example : Condensation with phthalaldehyde under N-heterocyclic carbene (NHC) catalysis yields isoquinoline derivatives (e.g., tricyclic lactams) .
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Mechanism : The amine acts as a nucleophile, attacking electrophilic carbonyl carbons, followed by cyclization (see Scheme 25 in ).
Key conditions :
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Solvents: Polar aprotic solvents (e.g., DMF, THF).
Acylation and Amide Formation
The secondary amine undergoes acylation with acetylating agents:
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Example : Reaction with acetic anhydride forms N-acetyl derivatives , observed in CDK9 inhibitor syntheses (e.g., acetamido-cyclohexanecarboxamide analogues) .
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Yield : ~85–92% under mild conditions (room temperature, 2 hours) .
Table : Acylation reaction parameters
| Reagent | Product | Conditions | Citation |
|---|---|---|---|
| Acetyl chloride | N-acetylated derivative | Et₃N, DCM, 0–25°C | |
| Boc anhydride | N-Boc-protected intermediate | THF, RT, 4 hours |
Cyclization and Heterocycle Formation
The dimethoxyethyl group facilitates cyclization reactions:
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Pictet–Spengler cyclization : With aldehydes (e.g., benzaldehyde), forms tetrahydroisoquinoline scaffolds in the presence of chiral catalysts .
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NHC-mediated cyclization : Generates isoquinolinones via o-quinodimethane intermediates (Scheme 27 in ).
Key observation : Cyclization is stereoselective, with enantiomeric excess >90% .
Methoxy Group Reactivity
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Acid hydrolysis : Methoxy groups convert to hydroxyl groups under acidic conditions (e.g., HCl/H₂O), forming diols .
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Silicon protection : Methoxy groups are replaced by silyl ethers (e.g., TMSCl) to enhance solubility in nonpolar solvents .
Amine Alkylation
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Example : Reaction with methyl iodide forms quaternary ammonium salts, used in phase-transfer catalysis .
Computational Insights
Density functional theory (DFT) studies reveal:
Scientific Research Applications
N-(cyclopentylmethyl)-2,2-dimethoxyethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopentylmethyl)-2,2-dimethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biochemical pathway or therapeutic application.
Comparison with Similar Compounds
Structural Analogues of 2,2-Dimethoxyethanamine
The following table summarizes key derivatives of 2,2-dimethoxyethanamine, highlighting substituents, synthesis routes, and applications:
Physicochemical Properties
While exact data for N-(cyclopentylmethyl)-2,2-dimethoxyethanamine are unavailable, trends in analogous compounds suggest:
- Molecular Weight : Cyclopentylmethyl substitution would increase molecular weight (~220–250 g/mol) compared to the parent compound (105.14 g/mol) .
- Polarity : The cyclopentylmethyl group reduces polarity, enhancing lipid solubility relative to polar derivatives like N-(3,4-dimethoxyphenethyl)-2,2-dimethoxyethanamine.
Biological Activity
N-(cyclopentylmethyl)-2,2-dimethoxyethanamine is a compound that has garnered attention due to its potential biological activities, particularly as an allosteric modulator of muscarinic acetylcholine receptors. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound primarily acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is crucial in the central nervous system (CNS) for regulating cognitive functions and motor control. Allosteric modulators can enhance or inhibit the receptor's response to acetylcholine without directly activating the receptor themselves. This property makes them valuable in developing treatments for cognitive deficits and psychiatric disorders.
Pharmacological Effects
- Cognitive Enhancement : Research indicates that M4 receptor activation may improve cognitive functions and mitigate symptoms associated with neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease. For instance, studies have shown that compounds targeting M4 receptors can produce antipsychotic-like effects without the typical side effects associated with traditional antipsychotics .
- Neuroprotective Properties : The modulation of muscarinic receptors has been linked to neuroprotective effects in various models of neurodegeneration. By enhancing cholinergic signaling, this compound may help protect against neuronal loss in conditions like Alzheimer's disease .
- Anti-inflammatory Effects : Some studies suggest that compounds interacting with muscarinic receptors can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Study 1: Cognitive Function Improvement
A study involving the administration of M4 receptor agonists demonstrated significant improvements in cognitive tasks among subjects with cognitive impairment. The results indicated that these compounds could enhance memory retention and learning capabilities without causing adverse effects typically seen with non-selective muscarinic antagonists .
Case Study 2: Neuroprotection in Alzheimer's Models
In a preclinical model of Alzheimer’s disease, this compound showed promise in reducing amyloid-beta plaques and improving synaptic function. The compound's ability to modulate M4 receptors was linked to enhanced neurogenesis and reduced neuroinflammation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for preparing N-(cyclopentylmethyl)-2,2-dimethoxyethanamine?
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Methodological Answer : A common approach involves reductive amination or condensation reactions. For example, 2,2-dimethoxyethylamine derivatives can react with cyclopentylmethyl carbonyl compounds (e.g., aldehydes or ketones) under inert atmospheres (e.g., nitrogen) using reducing agents like sodium borohydride. Molecular sieves (3Å) are often employed to remove water and drive the reaction to completion . Purification typically involves flash chromatography with polar/non-polar solvent systems. Key parameters include pH control, solvent selection (e.g., dichloromethane-methanol mixtures), and reaction time optimization to minimize by-products.
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Example Reaction Conditions :
| Reactants | Solvent | Catalyst/Agent | Temperature | Yield |
|---|---|---|---|---|
| Cyclopentylmethyl aldehyde + 2,2-dimethoxyethylamine | CH₂Cl₂/MeOH | NaBH₄, 3Å MS | 0–25°C | 60–75% |
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm, dimethoxy signals at δ 3.3–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 232.2 for C₁₁H₂₁NO₂).
- Elemental Analysis : Matches calculated C, H, N, and O percentages (±0.3% error) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Based on structurally similar amines (e.g., N-(4-Bromobenzyl)-2,2-dimethoxyethanamine):
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if aerosolized .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inhalation and ingestion (H302: harmful if swallowed) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in this compound synthesis?
- Methodological Answer : Stereoselectivity depends on solvent polarity, temperature, and catalyst choice. For example:
- Chiral Catalysts : Use of (R)- or (S)-BINOL derivatives can induce enantioselectivity in asymmetric reductive amination.
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor transition-state stabilization, while non-polar solvents may enhance steric effects .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., axial vs. equatorial cyclopentyl substitution).
Q. How can conflicting NMR data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., split peaks, unexpected coupling) may arise from:
- Dynamic Effects : Rotameric interconversion of the cyclopentyl group. Variable-temperature NMR (e.g., –40°C to 60°C) can "freeze" conformers.
- Impurities : Trace solvents (e.g., residual DMSO) or by-products (e.g., unreacted aldehyde) require thorough purification and deuterated solvent checks.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What are the decomposition pathways of this compound under acidic conditions?
- Methodological Answer : Acid hydrolysis cleaves the dimethoxy acetal group, yielding formaldehyde and a secondary amine. Monitor via:
Q. How is this compound utilized in synthesizing heterocyclic scaffolds?
- Methodological Answer : The amine serves as a precursor for pyrroloimidazoles and other N-heterocycles. For example:
- Cyclization Reactions : React with α,β-unsaturated carbonyls in formic acid to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
- Borane Complexation : Stabilize intermediates for regioselective ring formation (e.g., via BH₃·THF) .
Data Contradictions and Mitigation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
